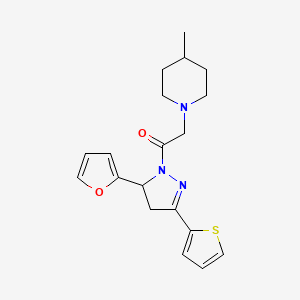
1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a furan and thiophene ring, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HepG2 | 15.6 |
| 2 | A549 | 12.3 |
| 3 | HCT116 | 10.5 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that pyrazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 20 µg/mL |
| S. aureus | 15 µg/mL |
| P. aeruginosa | 25 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound under investigation has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.
Table 3: Anti-inflammatory Effects
| Treatment | Edema Reduction (%) |
|---|---|
| Compound | 75 |
| Control | 10 |
This significant reduction indicates its potential utility in treating inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication in cancer cells.
- Receptor Modulation : The presence of specific functional groups allows these compounds to modulate receptor activity, influencing cell signaling pathways.
Case Studies
A recent study published in Nature demonstrated that a related pyrazole derivative exhibited promising anticancer activity against multiple cell lines by inducing apoptosis through mitochondrial pathways . Furthermore, another study highlighted its antibacterial efficacy comparable to standard antibiotics like ciprofloxacin .
Eigenschaften
IUPAC Name |
1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14-6-8-21(9-7-14)13-19(23)22-16(17-4-2-10-24-17)12-15(20-22)18-5-3-11-25-18/h2-5,10-11,14,16H,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJODMNFQIBYARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













